molecular formula C26H27N5O3 B13444286 4'-epi-Entecavir-di-o-benzyl Ether

4'-epi-Entecavir-di-o-benzyl Ether

Cat. No.: B13444286
M. Wt: 457.5 g/mol
InChI Key: KROVOOOAPHSWCR-FDFHNCONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-epi-Entecavir-di-o-benzyl Ether: is a chemical compound with the molecular formula C26H27N5O3 and a molecular weight of 457.524 . It is a derivative of entecavir, a nucleoside analogue used in the treatment of hepatitis B virus infection . This compound is characterized by its unique structural features, including the presence of benzyl ether groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-epi-Entecavir-di-o-benzyl Ether typically involves the protection of hydroxyl groups in entecavir using benzyl groups. The process includes:

Industrial Production Methods: Industrial production of 4’-epi-Entecavir-di-o-benzyl Ether follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-epi-Entecavir-di-o-benzyl Ether is valuable in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4’-epi-Entecavir-di-o-benzyl Ether is related to its parent compound, entecavir. Entecavir is a guanosine nucleoside analogue that inhibits the replication of hepatitis B virus by blocking all three steps in the viral replication process:

Comparison with Similar Compounds

Uniqueness: 4’-epi-Entecavir-di-o-benzyl Ether is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to its analogues. These modifications can influence its solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1

InChI Key

KROVOOOAPHSWCR-FDFHNCONSA-N

Isomeric SMILES

C=C1[C@H](C[C@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Canonical SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N

Origin of Product

United States

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